molecular formula C8H8O2 B14406022 1,2-Dimethoxycyclohexa-1,3-dien-5-yne CAS No. 86826-95-1

1,2-Dimethoxycyclohexa-1,3-dien-5-yne

Cat. No.: B14406022
CAS No.: 86826-95-1
M. Wt: 136.15 g/mol
InChI Key: IVIPGGBVUDUMGU-UHFFFAOYSA-N
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Description

1,2-Dimethoxycyclohexa-1,3-dien-5-yne is an organic compound with the molecular formula C8H8O2. It is a derivative of cyclohexa-1,3-diene, featuring two methoxy groups and an alkyne functional group. This compound is of interest due to its unique structure and reactivity, making it a valuable intermediate in organic synthesis and various chemical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimethoxycyclohexa-1,3-dien-5-yne can be synthesized through several methods. One common approach involves the dehydrobromination of 1,2-dibromocyclohexane in the presence of a strong base such as sodium hydride (NaH). The reaction proceeds as follows:

(CH2)4(CHBr)2+2NaH(CH2)2(CH)4+2NaBr+2H2(CH_2)_4(CHBr)_2 + 2 NaH \rightarrow (CH_2)_2(CH)_4 + 2 NaBr + 2 H_2 (CH2​)4​(CHBr)2​+2NaH→(CH2​)2​(CH)4​+2NaBr+2H2​

This method yields cyclohexa-1,3-diene, which can then be further functionalized to introduce the methoxy groups and the alkyne functionality.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar dehydrobromination reactions, followed by purification steps such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethoxycyclohexa-1,3-dien-5-yne undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the alkyne group.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,2-Dimethoxycyclohexa-1,3-dien-5-yne has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules, including heterocycles and aromatic compounds.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,2-Dimethoxycyclohexa-1,3-dien-5-yne involves its reactivity towards various chemical reagents. The methoxy groups and the alkyne functionality play crucial roles in its interactions with other molecules. The compound can undergo cycloaddition reactions, such as the Diels-Alder reaction, to form complex cyclic structures. Additionally, the alkyne group can participate in metal-catalyzed coupling reactions, leading to the formation of new carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethoxycyclohexa-1,3-dien-5-yne: Similar structure but with different substitution pattern.

    1,3-Dimethylcyclohexa-1,3-diene: Lacks the alkyne functionality and methoxy groups.

    2-Methoxycyclohexa-1,3-dien-5-yne: Contains only one methoxy group.

Uniqueness

1,2-Dimethoxycyclohexa-1,3-dien-5-yne is unique due to the presence of both methoxy groups and an alkyne functionality, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and form various products sets it apart from other similar compounds.

Properties

CAS No.

86826-95-1

Molecular Formula

C8H8O2

Molecular Weight

136.15 g/mol

InChI

InChI=1S/C8H8O2/c1-9-7-5-3-4-6-8(7)10-2/h3,5H,1-2H3

InChI Key

IVIPGGBVUDUMGU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C=C=C1OC

Origin of Product

United States

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